molecular formula C13H8ClF2NO B8706411 (2-Amino-4,5-difluorophenyl)(2-chlorophenyl)methanone CAS No. 882531-51-3

(2-Amino-4,5-difluorophenyl)(2-chlorophenyl)methanone

Cat. No. B8706411
M. Wt: 267.66 g/mol
InChI Key: WVIJGKKREYCKFZ-UHFFFAOYSA-N
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Patent
US07524840B2

Procedure details

(2-amino-4,5-difluorophenyl)-(2-chlorophenyl)-methanone (Xmm) was prepared by reacting 2-chlorobenzaldehyde with 0.30 moles of 3,4-difluoro aniline in a manner analogous to Example 1. MH+/Z=268.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[F:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[F:18])[NH2:14]>>[NH2:14][C:13]1[CH:12]=[C:11]([F:10])[C:17]([F:18])=[CH:16][C:15]=1[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[Cl:1])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)F)F)C(=O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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